3-Fluoro-2-(2,2-difluoroethoxy)phenol
Description
3-Fluoro-2-(2,2-difluoroethoxy)phenol (C₈H₇F₃O₂, molecular weight 192.14) is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position of the benzene ring and a 2,2-difluoroethoxy group at the 2-position. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The difluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated ethers, while the fluorine atom modulates ring reactivity .
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-3-fluorophenol |
InChI |
InChI=1S/C8H7F3O2/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7,12H,4H2 |
InChI Key |
IAKUWNPHPDZOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Fluoro-2-(2,2-difluoroethoxy)phenol typically involves the reaction of 3-fluorophenol with 2,2-difluoroethanol under specific reaction conditions. The process may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to achieve the desired product .
Chemical Reactions Analysis
3-Fluoro-2-(2,2-difluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced phenolic compounds.
Scientific Research Applications
3-Fluoro-2-(2,2-difluoroethoxy)phenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro and difluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
a. 2-Fluorophenol (CAS 367-12-4)
- Structure: Fluorine at the 2-position of phenol.
- Comparison: While both compounds are fluorophenols, the target compound has fluorine at the 3-position and a bulkier difluoroethoxy group.
b. 3-Fluoro-2-methylphenol (CAS not specified)
- Structure : Fluorine at 3-position, methyl group at 2-position.
- Comparison : Replacing the methyl group with a difluoroethoxy group (target compound) increases electronegativity and lipophilicity. The difluoroethoxy group’s -OCH₂CF₂ moiety may also enhance resistance to oxidative metabolism compared to -CH₃ .
c. 3-(Difluoromethyl)-4-ethoxy-2-fluorophenol (CAS 667899-92-5)
- Structure : Difluoromethyl at 3-position, ethoxy at 4-position, fluorine at 2-position.
- Comparison : The target compound’s difluoroethoxy group at 2-position versus a difluoromethyl at 3-position highlights positional effects on ring activation. The ethoxy group in this analog is less electronegative than difluoroethoxy, suggesting lower metabolic stability .
Functional Group Comparisons
a. Ether vs. Ester Derivatives
- Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate (): Contains a methoxy group and an ester.
- Comparison: The target’s phenol group (-OH) is more acidic than the ester, affecting solubility and hydrogen-bonding capacity. The difluoroethoxy group’s electron-withdrawing nature may deactivate the ring more strongly than methoxy (-OCH₃) .
b. Hydroxymethyl vs. Difluoroethoxy Substituents
- 3-Fluoro-2-(hydroxymethyl)phenol (CAS 660390-77-2): Features a hydroxymethyl (-CH₂OH) group.
- Comparison : The difluoroethoxy group in the target compound offers greater lipophilicity and reduced polarity, which could improve membrane permeability in drug design .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 3-Fluoro-2-(2,2-difluoroethoxy)phenol | C₈H₇F₃O₂ | 192.14 | 3-F, 2-OCH₂CF₂ | 1.8 |
| 2-Fluorophenol | C₆H₅FO | 112.10 | 2-F, -OH | 1.2 |
| 3-Fluoro-2-methylphenol | C₇H₇FO | 126.13 | 3-F, 2-CH₃ | 1.5 |
| 3-(Difluoromethyl)-4-ethoxy-2-fluorophenol | C₉H₉F₃O₂ | 206.16 | 3-CF₂H, 4-OCH₂CH₃, 2-F | 2.1 |
*LogP values estimated using fragment-based methods.
Biological Activity
3-Fluoro-2-(2,2-difluoroethoxy)phenol is a fluorinated phenolic compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, examining its antibacterial properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound 3-Fluoro-2-(2,2-difluoroethoxy)phenol features a fluorinated aromatic ring with a difluoroethoxy group, which influences its chemical reactivity and biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical development.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related fluorinated phenolic compounds. For instance, 2-chloro-5-fluoro phenol (2C5FP), a structurally similar compound, exhibited significant antibacterial activity against various strains such as Echerichia coli and Staphylococcus aureus . Molecular docking studies indicated that these compounds interact effectively with bacterial enzymes, suggesting a mechanism of action that could be relevant for 3-Fluoro-2-(2,2-difluoroethoxy)phenol as well.
Table 1: Antibacterial Activity of Fluorinated Phenolic Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Fluoro-2-(2,2-difluoroethoxy)phenol | E. coli | TBD |
| 2-Chloro-5-fluoro phenol | Staphylococcus aureus | TBD |
| 2-Chloro-5-fluoro phenol | Pseudomonas aeruginosa | TBD |
Note: The MIC values for 3-Fluoro-2-(2,2-difluoroethoxy)phenol are yet to be determined in specific studies.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of 3-Fluoro-2-(2,2-difluoroethoxy)phenol with various biological targets. Such studies provide insights into the potential mechanisms through which this compound may exert its biological effects. For example, similar compounds have shown strong interactions with dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for bacterial growth .
Case Studies and Research Findings
- Antimicrobial Potential : In a comparative study of several phenolic compounds, it was noted that those with fluorinated substituents generally exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. This suggests that 3-Fluoro-2-(2,2-difluoroethoxy)phenol may also possess similar or improved efficacy against microbial pathogens.
- Pharmacological Applications : Compounds like 3-Fluoro-2-(2,2-difluoroethoxy)phenol are being investigated for their potential role in treating infections caused by resistant bacterial strains. The modulation of potassium channels by related fluorinated derivatives has opened avenues for exploring their use in neurological conditions as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
